Chrysanthemumdicarboxylic acid

Übersicht

Beschreibung

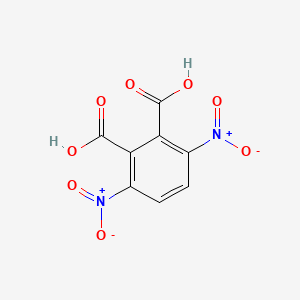

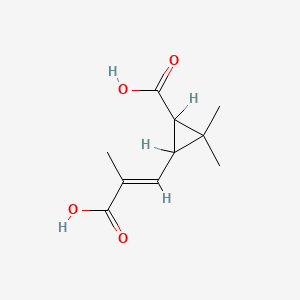

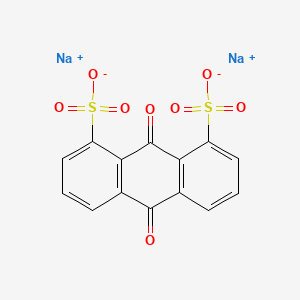

Chrysanthemumdicarboxylic acid is a chemical compound with the molecular formula C10H14O4 . It is used in various applications, including environmental analysis and pesticide/herbicide metabolite standards .

Synthesis Analysis

The synthesis of Chrysanthemumdicarboxylic acid involves several steps. One method involves the addition of ethyl diazoacetate to ethyl α,δ-dimethyl-trans-sorbate, yielding adducts. These esters are then hydrolyzed to yield (±)-trans-, (±)-cis-3-(trans-2ʹ-carboxypropenyl)-2,2-dimethyl-cyclopropane-1-carboxylic acids and α,δ-dimethyl-γ-carboxymethyl-trans-sorbic acid .Molecular Structure Analysis

The molecular structure of Chrysanthemumdicarboxylic acid is based on an acid and alcohol moiety with an ester bond . The geometrical configuration of αδ-dimethylsorbic acid, an important intermediate in the synthesis of Chrysanthemumdicarboxylic acid, is confirmed to be trans .Chemical Reactions Analysis

Chrysanthemumdicarboxylic acid exhibits antioxidant abilities, which are assessed using the DPPH and ABTS+ assays . It contains organic groups such as alkanes, flavonoids, terpinoids, unsaturated fatty acids, and polysaccharides .Physical And Chemical Properties Analysis

Chrysanthemumdicarboxylic acid has a molecular weight of 198.22 .Wissenschaftliche Forschungsanwendungen

Lead Sorption

Chrysanthemum indicum has been studied for its ability to act as a sorbent for the removal of heavy metals like lead. This research has shown high sorption capacity, making it a potential option for environmental remediation and heavy metal detoxification efforts (Staroń et al., 2021).

Vase Life Extension of Cut Flowers

Salicylic and citric acid treatments have been found to significantly improve the vase life of cut chrysanthemum flowers. This is attributed to their plant regulating and anti-stress properties, offering natural, safe, and biodegradable alternatives to conventional chemical treatments (Mashhadian et al., 2012).

Phytochemical Profile

The chemical profile of Chrysanthemum indicum 'Avalone Red' has been studied for its content of polyphenolic acid derivatives and flavonoids. These compounds are of interest due to their potential health benefits, and fertilization has been shown to increase the plant's biosynthetic capacity for these compounds (Mircea et al., 2015).

Growth and Photosynthesis Enhancement

Humic acid derived from sediments has been shown to improve the growth, photosynthesis, and chloroplast ultrastructure in chrysanthemum. These effects could be significant for horticultural practices and plant growth optimization (Fan et al., 2014).

Antiglycation Properties

Chrysanthemum species have shown potential antiglycation properties, which could be significant for treating conditions associated with diabetic complications and aging. This is linked to their content of polyphenols and flavonoids, which are known for their health benefits (Tsuji-Naito et al., 2009).

Flavonoid and Phenolic Acid Development

Studies on Chrysanthemum indicum L. under different conditions have revealed insights into the biosynthesis and degradation of flavonoids and phenolic acids, important for understanding their medicinal and nutritional properties (Shen et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(E)-2-carboxyprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5(8(11)12)4-6-7(9(13)14)10(6,2)3/h4,6-7H,1-3H3,(H,11,12)(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTFGUFRXPWYDA-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1C(C1(C)C)C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chrysanthemumdicarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-](/img/structure/B1619559.png)